N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, an imidazole ring, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base.
Attachment of the Imidazole Ring: The imidazole ring is introduced by reacting the benzothiazole derivative with 1H-imidazole and a suitable linker, such as 3-bromopropylamine.
Formation of the Furan Ring: The furan ring is attached through a carboxamide linkage, which can be achieved by reacting the intermediate with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide sulfate
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXZCLFKHVQILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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